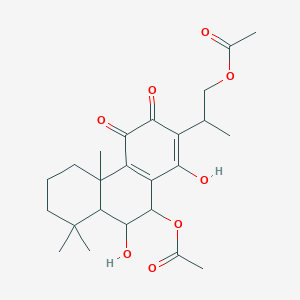

2-(10-Acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that introduce functional groups to a core structure. A related compound, prepared by acetylation of totarolenone, showcases how direct acetylation reactions are pivotal in the chemical synthesis of phenanthren derivatives, which might be similar in preparing the specified compound (Laamari et al., 2018).

Molecular Structure Analysis

The molecular structure of phenanthren derivatives is characterized by fused ring systems that provide a rigid framework, leading to unique optical and electronic properties. The crystal structure of a similar phenanthren derivative elucidates the importance of C—H⋯O hydrogen bonds and C—H⋯π interactions, forming sheets parallel to the bc plane, which might also be relevant to our compound of interest, influencing its molecular conformation and stability (Laamari et al., 2018).

Chemical Reactions and Properties

The reactivity of a compound like "2-(10-Acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate" may involve various functional group transformations, including acetylation, hydroxylation, and possible epoxy formation. These reactions can significantly alter the compound's chemical behavior and interactions. For instance, the metabolism of polycyclic compounds in rats, involving transformations like epoxy formation and hydroxylation, provides insight into potential metabolic pathways and chemical reactivities that our compound could undergo (Boyland & Sims, 1965).

Applications De Recherche Scientifique

Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds

A review on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds highlights the significance of the γ-hydroxymethyl group in the cleavage mechanism. This study could provide insights into the reactivity and potential applications of complex organic compounds, including the subject of your inquiry, by understanding the interactions and transformations under specific conditions (Yokoyama, 2015).

Advanced Oxidation Processes for Degradation of Organic Compounds

Research on the degradation of acetaminophen by advanced oxidation processes (AOPs) offers insight into the pathway, by-products, and biotoxicity of organic compound degradation. This could be relevant for understanding the environmental impact and degradation mechanisms of complex organic acetates in aquatic systems (Qutob et al., 2022).

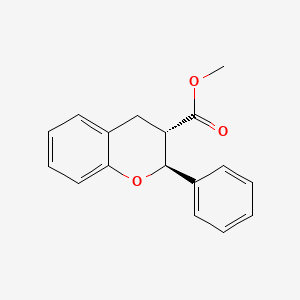

Synthesis of Antiplatelet and Antithrombotic Drugs

A review on the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel details synthetic methods for this class of drugs, illustrating the challenges and developments in synthesizing complex organic molecules for pharmaceutical applications. This information may be parallel to the synthesis routes and applications of the compound (Saeed et al., 2017).

Environmental Fate and Aquatic Effects of Oxo-Process Chemicals

A study on the environmental fate and aquatic effects of oxo-process chemicals, including C4 and C8 compounds, evaluates the biodegradability and toxicity of these chemicals in aquatic environments. This research could provide a foundational understanding of how structurally complex organic compounds interact with and impact the environment (Staples, 2001).

Mécanisme D'action

Lophanthoidin B, also known as “2-(10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate” or “HY-N3367”, is a diterpenoids compound isolated from the dried leaves of Rabdosia lophanthoides . This article will discuss the mechanism of action of Lophanthoidin B, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary targets of Lophanthoidin B are currently unknown. The compound is a diterpenoid, a class of compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects . .

Mode of Action

Diterpenoids often exert their effects by interacting with various proteins, enzymes, or receptors in the body, but the specific interactions of Lophanthoidin B remain to be elucidated .

Pharmacokinetics

Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and potential therapeutic effects .

Result of Action

As a diterpenoid, it may have anti-inflammatory, anti-cancer, and anti-microbial effects, but specific studies on Lophanthoidin B are lacking .

Propriétés

IUPAC Name |

2-(10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8/c1-11(10-31-12(2)25)14-17(27)15-16(19(29)18(14)28)24(6)9-7-8-23(4,5)22(24)20(30)21(15)32-13(3)26/h11,20-22,27,30H,7-10H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQUQAGAAHKGMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2OC(=O)C)O)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 14193971 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-pyridin-4-yl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-yl]morpholine](/img/no-structure.png)